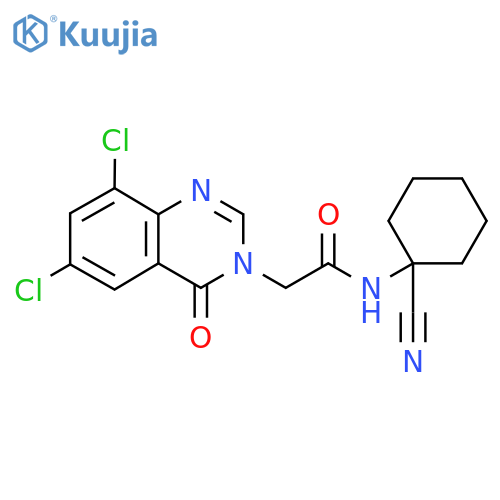Cas no 878115-37-8 (N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide)

878115-37-8 structure
商品名:N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide
N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- starbld0003001
- HMS1739D14
- Z87687729
- EN300-26688505
- N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
- AKOS001220130
- N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- 878115-37-8
- N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide
-
- インチ: 1S/C17H16Cl2N4O2/c18-11-6-12-15(13(19)7-11)21-10-23(16(12)25)8-14(24)22-17(9-20)4-2-1-3-5-17/h6-7,10H,1-5,8H2,(H,22,24)
- InChIKey: XZRUFQXBTLIWCA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC2=C1N=CN(C2=O)CC(NC1(C#N)CCCCC1)=O)Cl
計算された属性
- せいみつぶんしりょう: 378.0650312g/mol
- どういたいしつりょう: 378.0650312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 623
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 85.6Ų
N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26688505-0.05g |
N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
878115-37-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432
878115-37-8 (N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide) 関連製品
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
